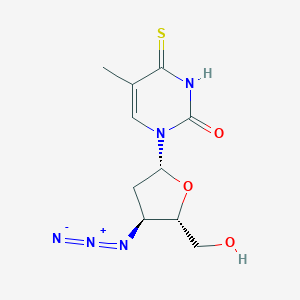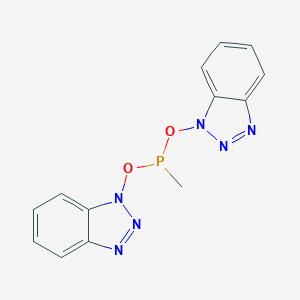
1-Prop-2-enyl-4-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enyl-4-propylpiperazine (PPP) is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPP is a small molecule that has shown promising results in various scientific studies, making it a suitable candidate for further research and development.
Wirkmechanismus
1-Prop-2-enyl-4-propylpiperazine has been shown to act on the central nervous system by binding to serotonin and dopamine receptors. It has been suggested that this compound may act as a partial agonist at the dopamine D2 receptor, which could explain its potential use in the treatment of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which could explain its potential use in the treatment of depression and anxiety. This compound has also been shown to reduce inflammation and pain, making it a potential candidate for the treatment of chronic pain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Prop-2-enyl-4-propylpiperazine is its small molecular size, which makes it easy to synthesize and study in the laboratory. However, one of the limitations of this compound is its potential toxicity, which could limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 1-Prop-2-enyl-4-propylpiperazine. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the study of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
1-Prop-2-enyl-4-propylpiperazine can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with propylamine and acrylonitrile. Another method involves the reaction of 1-benzylpiperazine with propylamine and acrolein. Both methods result in the formation of this compound as the final product.
Wissenschaftliche Forschungsanwendungen
1-Prop-2-enyl-4-propylpiperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
100500-90-1 |
|---|---|
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-prop-2-enyl-4-propylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3H,1,4-10H2,2H3 |
InChI-Schlüssel |
FIWUITBEKLTFHB-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)CC=C |
Kanonische SMILES |
CCCN1CCN(CC1)CC=C |
Synonyme |
Piperazine, 1-(2-propenyl)-4-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





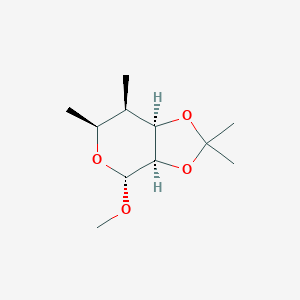


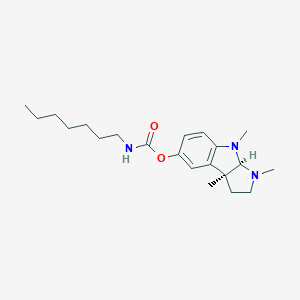
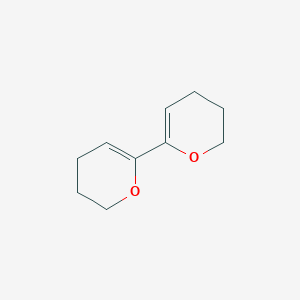
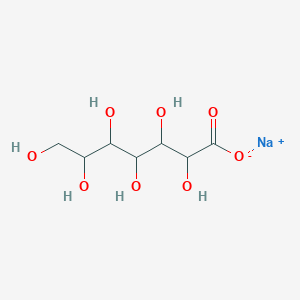

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
